molecular formula C11H15NO3 B13774782 2-Isopropyl-5-nitrobenzyl methyl ether CAS No. 68368-42-3

2-Isopropyl-5-nitrobenzyl methyl ether

Cat. No.: B13774782
CAS No.: 68368-42-3
M. Wt: 209.24 g/mol
InChI Key: SLWIWWNAEFYJIS-UHFFFAOYSA-N
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Description

2-Isopropyl-5-nitrobenzyl methyl ether is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzyl methyl ether, where the benzene ring is substituted with an isopropyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-5-nitrobenzyl methyl ether can be achieved through several methods. One common approach involves the nitration of 2-isopropylbenzyl methyl ether, followed by purification to obtain the desired product. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of ethers, including this compound, often utilizes the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-5-nitrobenzyl methyl ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Isopropyl-5-nitrobenzyl methyl ether has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-Isopropyl-5-nitrobenzyl methyl ether involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ether linkage can undergo cleavage under specific conditions. The isopropyl group provides steric hindrance, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    Benzyl methyl ether: Lacks the isopropyl and nitro substituents.

    2-Isopropylbenzyl methyl ether: Lacks the nitro group.

    5-Nitrobenzyl methyl ether: Lacks the isopropyl group.

Uniqueness

2-Isopropyl-5-nitrobenzyl methyl ether is unique due to the presence of both the isopropyl and nitro groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

CAS No.

68368-42-3

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-(methoxymethyl)-4-nitro-1-propan-2-ylbenzene

InChI

InChI=1S/C11H15NO3/c1-8(2)11-5-4-10(12(13)14)6-9(11)7-15-3/h4-6,8H,7H2,1-3H3

InChI Key

SLWIWWNAEFYJIS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])COC

Origin of Product

United States

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